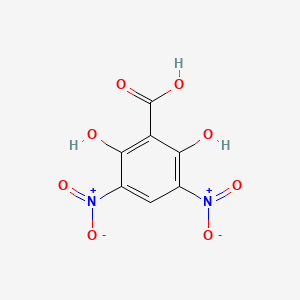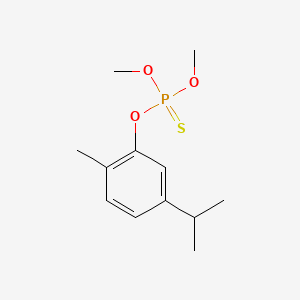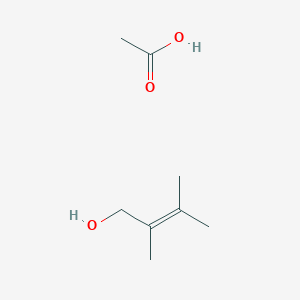
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is an organic compound with a unique structure that includes a 1,3-indandione core substituted with a pentamethylphenyl group. This compound is part of the indandione family, known for their diverse applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Indandione can be synthesized through the decarboxylation of the sodium salt of 2-ethoxycarbonyl-1,3-indandione, which is obtained by the Claisen condensation of ethyl acetate and dimethyl phthalate . The reaction typically involves heating and the use of a base such as sodium ethoxide.
Industrial Production Methods: Industrial production methods for 1,3-indandione derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
化学反应分析
Types of Reactions: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols or methylene derivatives.
Substitution: Halogenated derivatives.
科学研究应用
1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its anticoagulant properties, similar to other indandione derivatives.
Industry: Utilized in the development of dyes, photoinitiators, and electronic materials
作用机制
The mechanism of action of 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- involves its interaction with molecular targets such as enzymes. For instance, indandione derivatives are known to inhibit vitamin K reductase, leading to anticoagulant effects by preventing the formation of active procoagulation factors .
相似化合物的比较
Phenindione: Another indandione derivative with anticoagulant properties.
Diphenadione: A vitamin K antagonist used as a rodenticide.
Uniqueness: 1,3-Indandione, 2-(2,3,4,5,6-pentamethylphenyl)- is unique due to its pentamethylphenyl substitution, which can influence its chemical reactivity and biological activity compared to other indandione derivatives .
属性
CAS 编号 |
17533-69-6 |
|---|---|
分子式 |
C20H20O2 |
分子量 |
292.4 g/mol |
IUPAC 名称 |
2-(2,3,4,5,6-pentamethylphenyl)indene-1,3-dione |
InChI |
InChI=1S/C20H20O2/c1-10-11(2)13(4)17(14(5)12(10)3)18-19(21)15-8-6-7-9-16(15)20(18)22/h6-9,18H,1-5H3 |
InChI 键 |
IWSKRZXBKWPCOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C)C)C2C(=O)C3=CC=CC=C3C2=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)


![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)








